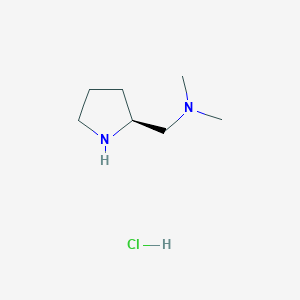

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYCGYUJNRLFNJ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693513 | |

| Record name | N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152113-36-4 | |

| Record name | N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride synthesis protocol

An In-depth Technical Guide to the Synthesis of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine, a chiral diamine derived from the naturally abundant amino acid (S)-proline, serves as a valuable building block and ligand in modern synthetic chemistry. Its utility in asymmetric synthesis and catalysis necessitates a reliable and scalable synthetic protocol. This guide provides a comprehensive, field-proven methodology for the synthesis of its hydrochloride salt, emphasizing mechanistic understanding, procedural robustness, and safety. The selected synthetic pathway begins with (S)-proline, proceeding through the formation of (S)-pyrrolidin-2-ylmethanamine, followed by a classic Eschweiler-Clarke N-methylation, and concluding with the formation of the stable hydrochloride salt. Each step is detailed with causal explanations for experimental choices, ensuring scientific integrity and reproducibility.

Strategic Overview: A Logic-Driven Approach to Synthesis

The synthesis of the target molecule is best approached from its most accessible chiral precursor, (S)-proline. This strategy leverages the "chiral pool," using a readily available, enantiomerically pure starting material to ensure the final product's stereochemical integrity.[1] The overall transformation can be logically dissected into three core stages:

-

Formation of the Primary Amine Precursor: Conversion of the carboxylic acid moiety of (S)-proline into an aminomethyl group. A highly efficient method involves the reduction of (S)-prolinamide. This route is often favored for its directness and high yields.

-

Exhaustive N-Methylation: Introduction of two methyl groups onto the primary exocyclic amine. The Eschweiler-Clarke reaction is the method of choice for this transformation. It is a reductive amination process that uses formaldehyde as the carbon source and formic acid as the reducing agent, reliably yielding the tertiary amine without the risk of forming quaternary ammonium salts.[2][3]

-

Salt Formation and Isolation: Conversion of the final tertiary amine (a liquid free base) into its hydrochloride salt. This provides a stable, crystalline solid that is easier to handle, purify, and store.[4]

The complete synthetic workflow is illustrated below.

Caption: Overall Synthetic Workflow.

Mechanistic Deep Dive: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Amide Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of an amide to an amine using LiAlH₄ is a robust and fundamental transformation. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which subsequently eliminates an oxygen-containing leaving group, coordinated to the aluminum species. A second hydride transfer then reduces the resulting iminium intermediate to the final amine. The potent reducing power of LiAlH₄ is essential for driving this reaction to completion.

The Eschweiler-Clarke Reaction

This reaction provides a classic and highly effective means of methylating primary and secondary amines.[2] Its elegance lies in its simplicity and the fact that it inherently prevents over-alkylation to the quaternary ammonium salt. The reaction proceeds in a two-step cycle that repeats for primary amines.

-

Iminium Ion Formation: The amine first acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate quickly dehydrates to generate an electrophilic iminium ion.

-

Reductive Hydride Transfer: Formic acid serves as the hydride donor. The formate ion transfers a hydride to the iminium ion, reducing it to the methylated amine and releasing carbon dioxide, which drives the reaction forward.[3]

For a primary amine, this sequence occurs twice to yield the tertiary amine. The reaction then stops because the tertiary amine cannot form an iminium ion without an N-H proton, thus preventing the formation of a quaternary salt.[5][6]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Synthesis Protocol

Safety First: This protocol involves hazardous materials including LiAlH₄ (pyrophoric and water-reactive), flammable solvents, and corrosive acids. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

Reagent and Equipment Summary

| Reagent/Material | Molar Mass ( g/mol ) | Role | Key Hazards |

| (S)-Proline | 115.13 | Starting Material | - |

| Thionyl Chloride (SOCl₂) | 118.97 | Activating Agent | Corrosive, Lachrymator |

| Ammonia (NH₃) solution | 17.03 | Nucleophile | Corrosive, Toxic |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | Reducing Agent | Water-reactive, Flammable |

| Diethyl Ether / THF (anhydrous) | - | Solvent | Highly Flammable |

| Formaldehyde (37% aq. soln.) | 30.03 | Methyl Source | Toxic, Carcinogen |

| Formic Acid (~90%) | 46.03 | Reducing Agent | Corrosive |

| Hydrochloric Acid (conc.) | 36.46 | Salt Formation | Corrosive |

Step 1: Synthesis of (S)-Prolinamide

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (CaCl₂).

-

Activation: Suspend (S)-proline (1.0 eq) in methanol (5-10 mL per gram of proline). Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux for 3-4 hours.

-

Ammonolysis: Cool the reaction mixture back to 0 °C. Slowly and carefully add a concentrated aqueous solution of ammonia (~28%) until the pH is >10. Caution: Exothermic reaction.

-

Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

-

Extract the aqueous residue with dichloromethane (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-prolinamide, which can be used in the next step without further purification.

Step 2: Reduction to (S)-Pyrrolidin-2-ylmethanamine

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), place anhydrous tetrahydrofuran (THF).

-

LiAlH₄ Addition: Carefully add LiAlH₄ (approx. 2.0-2.5 eq) portion-wise to the THF, maintaining gentle stirring.

-

Amide Addition: Dissolve the crude (S)-prolinamide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: Highly exothermic reaction; control the addition rate to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain crude (S)-pyrrolidin-2-ylmethanamine. The product can be purified by vacuum distillation if necessary.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

-

Setup: In a round-bottom flask, combine the (S)-pyrrolidin-2-ylmethanamine (1.0 eq) from Step 2 with formic acid (approx. 5.0 eq).

-

Cool the mixture in an ice bath and slowly add aqueous formaldehyde solution (37%, approx. 4.0 eq).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 80-90 °C for 8-12 hours. Gas evolution (CO₂) will be observed.

-

Work-up: Cool the reaction mixture to room temperature and make it strongly alkaline (pH > 12) by the careful addition of 10 M NaOH solution while cooling in an ice bath.

-

Extract the product into diethyl ether or dichloromethane (3 x volumes).

-

Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the free base of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine.

Step 4: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude tertiary amine from Step 3 in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Precipitation: Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (or concentrated HCl dropwise) until no further precipitation is observed.

-

Isolation: Collect the white precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product, (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride.[4]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry: To verify the molecular weight (M+H⁺ for the free base).

-

Optical Rotation: To confirm the retention of the (S)-stereochemistry.

-

Melting Point: To compare with literature values for the hydrochloride salt.

Conclusion

The synthetic protocol detailed herein provides a robust and reproducible pathway to high-purity (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride from (S)-proline. By grounding the experimental steps in a solid mechanistic framework, this guide equips researchers and drug development professionals with the necessary knowledge to confidently execute, troubleshoot, and potentially scale this important synthesis. Adherence to the safety protocols is paramount for the successful and safe execution of this chemical sequence.

References

- ChemicalBook. (2024). How to synthesis N-Methyl-2-pyrrolidone.

- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Organic Syntheses. (n.d.). L-Proline, 2-methyl-.

- ChemScene. (n.d.). N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine hydrochloride.

- Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.

- Name-Reaction.com. (2026). Eschweiler-Clarke reaction.

- Grokipedia. (n.d.). Eschweiler–Clarke reaction.

- NROChemistry via YouTube. (2022). Eschweiler-Clarke Reaction.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine HCl

Introduction

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine, a chiral diamine, belongs to the versatile class of pyrrolidine derivatives.[1] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products, alkaloids, and synthetic drugs.[1] The inherent stereochemistry and the presence of both a secondary and a tertiary amine group make this molecule a valuable building block and a subject of interest for researchers in drug discovery and development. The hydrochloride salt form is typically employed to enhance solubility and stability, critical attributes for pharmaceutical applications.

This guide provides a comprehensive overview of the core physicochemical properties of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine HCl. While experimental data for this specific molecule is not extensively published, this document synthesizes available information with established principles of physical chemistry and analytical science. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively characterize this and similar compounds.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent physicochemical analysis.

| Identifier | Value | Source |

| Chemical Name | (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine Hydrochloride | N/A |

| Synonym(s) | (S)-N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride | [2] |

| CAS Number | 1152113-36-4 | [2] |

| Molecular Formula | C₇H₁₇ClN₂ | [2] |

| Molecular Weight | 164.68 g/mol | [2] |

| SMILES | CN(C)C[C@@H]1CCCN1.Cl | [2] |

The structure features a pyrrolidine ring with a dimethylaminomethyl substituent at the chiral center (S-configuration). The presence of two basic nitrogen atoms dictates that in the hydrochloride salt form, at least one of these nitrogens will be protonated.

Key Physicochemical Parameters: Theoretical and Practical Considerations

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior, influencing everything from formulation to in vivo efficacy.

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. For a crystalline solid, a sharp melting range is expected. The hydrochloride salt of a small molecule like this is anticipated to be a crystalline solid at room temperature.[3]

Table of Predicted and Comparative Melting Points

| Compound | Melting Point (°C) | Notes |

| (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine HCl | Data not available | Expected to be a crystalline solid. |

| Dimethylamine HCl | 170-173 °C | A simple amine hydrochloride for comparison.[4] |

| 2-Chloro-N,N-dimethylethylamine HCl | 201-204 °C | A related chlorinated amine hydrochloride.[4] |

Experimental Protocol: Determination of Melting Point

The standard method for determining the melting point is using a capillary melting point apparatus.

-

Principle: A small amount of the finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed.

-

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

-

-

Causality and Self-Validation: A broad melting range can indicate the presence of impurities or that the substance is amorphous. The sharpness of the melting point is a reliable, albeit not absolute, indicator of purity. The protocol is validated by periodic calibration of the apparatus with certified reference standards.

Solubility

Solubility is a critical factor for drug delivery and bioavailability. The hydrochloride salt form is expected to confer aqueous solubility.

Table of Predicted and Comparative Solubilities

| Solvent | Predicted Solubility | Rationale and Comparative Data |

| Water | Soluble to Very Soluble | The hydrochloride salt of an amine is ionic and should be readily soluble in water. For comparison, 2-Chloropropyldimethylamine hydrochloride is soluble in water.[5] |

| Ethanol | Soluble | Many amine hydrochlorides exhibit good solubility in lower alcohols. Dimethylamine HCl is soluble in alcohol.[4] |

| DMSO | Soluble | Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane | Sparingly Soluble to Insoluble | As a less polar organic solvent, it is less likely to effectively solvate the ionic salt. |

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

-

Methodology:

-

Add an excess amount of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine HCl to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantify the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Causality and Self-Validation: This method ensures that the true equilibrium solubility is measured, which is critical for biopharmaceutical classification. The presence of undissolved solid at the end of the experiment validates that saturation was achieved.

Dissociation Constant (pKa)

The pKa values dictate the extent of ionization of a molecule at a given pH. For a diamine like (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine, two pKa values are expected, corresponding to the protonation of the two nitrogen atoms. The pyrrolidine nitrogen (a secondary amine) is expected to be more basic (higher pKa) than the dimethylamino nitrogen (a tertiary amine).

Table of Predicted and Comparative pKa Values

| Ionizable Group | Predicted pKa | Rationale and Comparative Data |

| Pyrrolidine N-H⁺ | ~10-11 | The conjugate acid of pyrrolidine has a pKa of 11.27.[6] Alkyl substitution may slightly alter this. |

| Dimethylaminomethyl N-H⁺ | ~9-10 | The pKa of the conjugate acid of dimethylamine is around 10.7, but steric hindrance and electronic effects from the rest of the molecule will influence this value. |

Ionization States Diagram

Caption: Predominant ionization states of the compound at different pH ranges.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Methodology:

-

Accurately weigh a sample of the compound and dissolve it in deionized water or a co-solvent system if solubility is low.

-

Calibrate a pH meter with standard buffers.

-

Slowly add a standardized solution of NaOH (e.g., 0.1 M) in small increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points.

-

Plot the pH versus the volume of NaOH added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

-

-

Causality and Self-Validation: This method directly measures the buffering capacity of the ionizable groups. The shape of the titration curve and the clear inflection points serve as internal validation of the process.

Stability and Reactivity

Assessing the stability of a compound under various conditions is mandated by regulatory guidelines and is crucial for determining its shelf-life and appropriate storage conditions.[7][8]

-

Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Gravimetric analysis after exposure to controlled humidity can quantify this tendency.

-

Thermal Stability: Thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature.

-

Chemical Reactivity: As an amine, it will react with strong oxidizing agents. The pyrrolidine ring can be susceptible to degradation under harsh acidic or oxidative conditions.[9]

Experimental Protocol: Forced Degradation Study

-

Principle: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.

-

Methodology:

-

Prepare solutions of the compound in:

-

0.1 M HCl (acid hydrolysis)

-

0.1 M NaOH (base hydrolysis)

-

3% H₂O₂ (oxidation)

-

-

Expose a solid sample and a solution to elevated temperature (e.g., 60 °C).

-

Expose a solid sample and a solution to high-intensity light (as per ICH guidelines).

-

Analyze all samples at various time points using a stability-indicating HPLC method.

-

-

Causality and Self-Validation: A stability-indicating method is one that can separate the parent compound from all its degradation products. The appearance of new peaks in the chromatogram under stress conditions validates that the method can detect degradation.

Analytical Characterization

A suite of analytical techniques is required to confirm the structure and purity of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine HCl.

Analytical Workflow Diagram

Caption: A typical analytical workflow for comprehensive characterization.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing purity and quantifying the compound. A C18 column with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer) would be a good starting point.

-

Chiral HPLC: To confirm the enantiomeric purity, a chiral stationary phase is required. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating chiral amines.[10][11][12][13] The mobile phase is typically a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unequivocal structural confirmation. The spectra would be expected to show characteristic signals for the N-methyl groups, the pyrrolidine ring protons, and the methylene bridge.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would readily show the protonated molecular ion, confirming the molecular weight of the free base.

-

X-Ray Powder Diffraction (XRPD): This technique is used to assess the crystallinity of the solid material. A crystalline sample will produce a distinct diffraction pattern, while an amorphous sample will show a broad halo.[3]

Conclusion

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine HCl is a chiral building block with significant potential in pharmaceutical research. While specific experimental data on its physicochemical properties are sparse in publicly accessible literature, this guide provides a robust framework for its characterization. By employing the established methodologies outlined herein—from melting point and solubility determination to pKa analysis and stability studies—researchers can generate the critical data required to advance their development programs. The principles and protocols detailed serve as a self-validating system, ensuring the scientific integrity and trustworthiness of the data generated.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

- Process for preparing 2-[(dimethylamino-)-methyl]-1-(3-methoxyphenyl)cyclohexanol. Google Patents.

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available from: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

-

Design and Synthesis of Dimethylaminomethyl-Substituted Curcumin Derivatives: Potent Anti-Inflammatory, Anti-Oxidant, and Radioprotection Activity, Improved Aqueous Solubility Compared with Curcumin. National Institutes of Health. Available from: [Link]

-

Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PubMed Central. Available from: [Link]

-

Pyrrolidine. Wikipedia. Available from: [Link]

-

Aminopyrrolidineamide inhibitors of site-1 protease. ResearchGate. Available from: [Link]

-

Chiral HPLC Separations. Phenomenex. Available from: [Link]

-

Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. ResearchGate. Available from: [Link]

-

Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak J Pharm Sci. Available from: [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]

-

Purification and characterization of diamine oxidase (histaminase) from rat small intestine. PubMed. Available from: [Link]

-

STABILITY STUDIES: AN INTEGRAL PART OF DRUG DEVELOPMENT PROCESS. Semantic Scholar. Available from: [Link]

-

Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. PubMed. Available from: [Link]

- Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile. Google Patents.

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]

-

A Review on Stability Studies of Pharmaceutical Products. International Journal for Pharmaceutical Research Scholars. Available from: [Link]

- Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

-

Diamine derivatives with antiparasitic activities. PubMed. Available from: [Link]

-

1,5-dimethyl-2-pyrrolidone. Organic Syntheses. Available from: [Link]

-

Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Solubility Data Series. Available from: [Link]

-

Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Journal of the American Chemical Society. Available from: [Link]

-

Purification and characterization of diamine oxidase from porcine kidney and intestine. PubMed. Available from: [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]

- Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride. Google Patents.

-

2-Chloropropyldimethylamine hydrochloride. PubChem. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ジメチルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. Stability testing of existing active substances and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. A Review on Stability Studies of Pharmaceutical Products - IJPRS [ijprs.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. researchgate.net [researchgate.net]

Introduction to organocatalysis using chiral secondary amines

An In-Depth Technical Guide to Organocatalysis Using Chiral Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organocatalysis has emerged as the third pillar of asymmetric catalysis, standing alongside biocatalysis and metal catalysis.[1] This guide provides a comprehensive overview of a significant sub-field: organocatalysis mediated by chiral secondary amines. We will delve into the fundamental principles of enamine and iminium ion catalysis, explore the development and application of key catalyst classes, and provide practical, field-proven insights into experimental design and execution. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, particularly those engaged in drug discovery and development, by offering both a theoretical grounding and practical guidance in this powerful synthetic methodology.

The Rise of Organocatalysis: A Paradigm Shift in Asymmetric Synthesis

For many years, the synthesis of enantiomerically pure compounds was dominated by two primary approaches: enzymatic catalysis and transition metal catalysis.[1] While incredibly powerful, both have inherent limitations. Enzymes can be sensitive to reaction conditions and have limited substrate scope, while transition metal catalysts can be expensive, toxic, and require anhydrous, anaerobic conditions.[2] The advent of asymmetric organocatalysis, which utilizes small organic molecules to accelerate and control the stereochemical outcome of reactions, represented a disruptive conceptual shift.[3] These metal-free catalysts are often less sensitive to air and moisture, more environmentally benign, and readily available, making them highly attractive for both academic research and industrial applications.[2]

Chiral secondary amines have proven to be a particularly versatile and powerful class of organocatalysts.[3][4] They operate through covalent activation, reversibly forming reactive intermediates with carbonyl-containing substrates.[3] This guide will focus on the two principal modes of activation: enamine catalysis and iminium ion catalysis.

Core Mechanistic Principles: Enamine and Iminium Ion Catalysis

The versatility of chiral secondary amines lies in their ability to activate carbonyl compounds in two distinct ways, transforming them into either potent nucleophiles (enamine catalysis) or activated electrophiles (iminium ion catalysis).[3] A single organocatalyst can often access both activation modes, making it a multifunctional tool in the synthetic chemist's arsenal.[3]

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, a chiral secondary amine reacts with a ketone or aldehyde to form a chiral enamine intermediate.[5][6] This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it significantly more nucleophilic than the corresponding enol or enolate.[5] This "activated" nucleophile can then react with a wide range of electrophiles. The entire process is catalytic, as the secondary amine is regenerated upon hydrolysis of the resulting iminium ion.[7]

The catalytic cycle for enamine catalysis can be visualized as follows:

Caption: The catalytic cycle of enamine catalysis.

Iminium Ion Catalysis: Activating the Electrophile

Conversely, iminium ion catalysis is a powerful strategy for activating α,β-unsaturated aldehydes and ketones.[5] The condensation of a chiral secondary amine with these substrates forms a chiral iminium ion.[5] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, rendering it a much more potent electrophile and accelerating its reaction with nucleophiles.[5][8][9] This activation strategy is particularly effective for conjugate addition and cycloaddition reactions.[9]

The catalytic cycle for iminium ion catalysis is illustrated below:

Caption: The catalytic cycle of iminium ion catalysis.

Key Classes of Chiral Secondary Amine Organocatalysts

The field of aminocatalysis has been propelled forward by the development of highly effective and versatile catalyst scaffolds. The following table summarizes some of the most influential classes of chiral secondary amine organocatalysts.

| Catalyst Class | Key Pioneers | Typical Applications | Advantages |

| Proline and its Derivatives | Benjamin List, Carlos F. Barbas III | Aldol reactions, Mannich reactions, α-amination | Readily available, inexpensive, non-toxic, robust |

| MacMillan Catalysts (Imidazolidinones) | David W.C. MacMillan | Diels-Alder reactions, Friedel-Crafts alkylations, 1,3-dipolar cycloadditions | High enantioselectivity, broad substrate scope, particularly for iminium ion catalysis |

| Jørgensen-Hayashi Catalysts (Diarylprolinol Silyl Ethers) | Karl Anker Jørgensen, Yujiro Hayashi | Michael additions, α-functionalization of aldehydes | High activity and solubility, effective for enamine-mediated reactions |

Proline: The Simplest and a Seminal Catalyst

The amino acid L-proline is arguably the simplest and one of the earliest recognized chiral secondary amine organocatalysts.[4] Its rigid pyrrolidine ring provides a well-defined chiral environment, while the carboxylic acid functionality plays a crucial role in the catalytic cycle, often acting as a proton shuttle. Proline and its derivatives have been extensively used in a variety of transformations, most notably the asymmetric aldol reaction.[10]

MacMillan's Imidazolidinones: A Revolution in Iminium Catalysis

Developed by David MacMillan and his group, imidazolidinone-based catalysts have become workhorses in the field, particularly for reactions proceeding through an iminium ion intermediate. These catalysts are designed to form a sterically demanding environment around the activated substrate, effectively shielding one face of the molecule and directing the attack of the nucleophile to the other, thus ensuring high enantioselectivity.[8] The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a MacMillan catalyst.

Jørgensen-Hayashi Catalysts: Excellence in Enamine Catalysis

The diarylprolinol silyl ethers, developed independently by the groups of Karl Anker Jørgensen and Yujiro Hayashi, are highly effective catalysts for a range of asymmetric transformations, particularly those that proceed via an enamine intermediate.[11] These catalysts are generally more active and soluble in organic solvents than proline.[11] They have found widespread application in reactions such as the Michael addition of aldehydes to nitro-olefins, a key step in the synthesis of the antiviral drug oseltamivir.[3]

Achieving Stereocontrol: The Art and Science of Asymmetric Induction

The remarkable success of chiral secondary amine catalysis lies in its ability to create new stereocenters with a high degree of stereoselectivity.[12] This is achieved through a combination of steric and electronic effects imposed by the chiral catalyst on the transition state of the reaction.

-

Steric Shielding: The bulky substituents on the catalyst scaffold physically block one face of the reactive intermediate (enamine or iminium ion), forcing the incoming reagent to approach from the less hindered face. This is a key principle behind the design of MacMillan and Jørgensen-Hayashi catalysts.

-

Conformational Rigidity: Catalysts with rigid backbones, such as those based on the pyrrolidine ring of proline, lock the substrate into a specific conformation, pre-organizing the transition state for a stereoselective outcome.

-

Hydrogen Bonding and Other Non-Covalent Interactions: In many cases, other functional groups on the catalyst can engage in hydrogen bonding or other non-covalent interactions with the substrates, further stabilizing the desired transition state and enhancing stereoselectivity. Bifunctional catalysts, which combine a secondary amine with a hydrogen-bond donor like a thiourea group, are a prime example of this principle in action.[13]

Practical Applications in Drug Discovery and Development

The operational simplicity, lack of metal contaminants, and broad applicability of organocatalysis make it a highly attractive methodology for medicinal chemists.[3] Chiral secondary amine catalysis has been successfully employed in the synthesis of numerous biologically active molecules and active pharmaceutical ingredients (APIs).[14][15][16]

A landmark example is the synthesis of oseltamivir (Tamiflu®). A key step in several synthetic routes involves the asymmetric Michael addition of a nucleophile to a nitroalkene, catalyzed by a Jørgensen-Hayashi catalyst, to establish a crucial stereocenter with high enantioselectivity.[3]

Experimental Protocol: The Proline-Catalyzed Asymmetric Aldol Reaction

This section provides a detailed, step-by-step methodology for a representative proline-catalyzed asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This protocol is designed to be a self-validating system, with clear instructions and rationale for each step.

Materials and Reagents

-

(S)-Proline (catalyst)

-

Cyclohexanone (nucleophile, used in excess as solvent)

-

4-Nitrobenzaldehyde (electrophile)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (optional co-solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl acetate (for chromatography elution)

Experimental Workflow

Caption: A typical experimental workflow for a proline-catalyzed aldol reaction.

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-proline (e.g., 0.05 mmol, 10 mol%).

-

Causality: The catalyst loading is a critical parameter. 10-20 mol% is a common starting point for proline-catalyzed reactions. Lower loadings can be used for highly active systems, while higher loadings may be necessary for challenging substrates.

-

Add the desired solvent. While cyclohexanone can act as the solvent, a co-solvent like DMSO or DMF is often used to ensure solubility of all components.[17]

-

Add cyclohexanone (e.g., 1.0 mmol, 2 equivalents).

-

Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the enamine.[18]

-

-

Substrate Addition and Reaction:

-

Add 4-nitrobenzaldehyde (0.5 mmol, 1 equivalent) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) for the specified time (typically 24-72 hours).[19]

-

Causality: The reaction is often cooled to improve stereoselectivity, although this may decrease the reaction rate. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[19]

-

Causality: The acidic quench protonates the enamine and facilitates the hydrolysis of the product-iminium adduct, releasing the aldol product and regenerating the catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).[19]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[19]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Analysis:

-

Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS).

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Conclusion and Future Outlook

Organocatalysis using chiral secondary amines has matured from a novel concept into a robust and indispensable tool for asymmetric synthesis.[3] Its impact is particularly profound in the pharmaceutical industry, where the demand for enantiomerically pure compounds is paramount.[14][16] The principles of enamine and iminium ion catalysis are now well-established, and a diverse array of powerful catalysts are commercially available or readily synthesized.

Future developments in this field are likely to focus on the discovery of new catalyst scaffolds with even greater activity and selectivity, the expansion of the reaction scope to include more challenging transformations, and the integration of aminocatalysis with other catalytic strategies, such as photoredox catalysis, to enable novel synthetic disconnections.[20] The continued application of these green and sustainable catalytic methods will undoubtedly play a crucial role in the future of drug discovery and development.[13]

References

- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022-12-29). PubMed Central.

- Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. (2021-10-16). YouTube.

- Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. (2025-08-05). ResearchGate.

- Iminium and enamine catalysis in enantioselective photochemical reactions. (2017-11-20). Chemical Society Reviews (RSC Publishing).

- Chiral Amines - Catalysts. Alfa Chemistry.

- What is Organocatalysis?. Mettler Toledo.

- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). MDPI.

- Macmillan Imidazolidinone Organocatalysts. Sigma-Aldrich.

- Hayashi-Jørgensen Catalyst. (2015-11-16). Chem-Station Int. Ed..

- ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. (2021-10-06). Nobel Prize.

- Enamines. (2025-04-16). Master Organic Chemistry.

- Introduction: Organocatalysis. Chemical Reviews - ACS Publications.

- Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research.

- Proline-catalyzed aldol reactions. Wikipedia.

- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2025-11-17). ResearchGate.

- Iminium Catalysis in Natural Diels-Alderase. (2025-08-31). PMC - NIH.

- Organocatalysis in Modern Organic Chemistry: Theory and Applications. (2025-10-06). ResearchGate.

- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH.

- Asymmetric Organocatalysis in Drug Discovery and Development for Active Pharmaceutical Ingredients. ResearchGate.

- Applications of asymmetric organocatalysis in medicinal chemistry. (2012-11-15). Chemical Society Reviews (RSC Publishing).

- Asymmetric Organocatalysis in Drug Development – Highlights of Recent Patent Literature. ResearchGate.

- Stereoselectivity. Wikipedia.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mt.com [mt.com]

- 3. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfachemic.com [alfachemic.com]

- 5. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Iminium Catalysis in Natural Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 11. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Stereoselectivity - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Enantioselective Michael Addition Catalyzed by Chiral Pyrrolidine Derivatives

Introduction: Crafting Chirality with Precision

The enantioselective Michael addition stands as a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This powerful transformation is fundamental to the construction of complex molecular architectures, particularly in the field of drug development where the chirality of a molecule dictates its pharmacological activity.[1] Among the diverse catalytic systems developed, chiral pyrrolidine derivatives have emerged as exceptionally effective organocatalysts, operating through elegant and predictable mechanistic pathways to deliver high levels of stereoselectivity.[2]

This guide provides an in-depth exploration of the enantioselective Michael addition catalyzed by chiral pyrrolidine derivatives, with a focus on the widely successful diarylprolinol silyl ether catalysts, often referred to as Hayashi-Jørgensen catalysts.[1] We will dissect the underlying catalytic cycles, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for the synthesis of enantiomerically enriched compounds.

The Mechanistic Heart: Enamine and Iminium Ion Catalysis

Chiral pyrrolidine derivatives catalyze Michael additions primarily through two distinct, yet related, activation modes: Enamine Catalysis for nucleophile activation and Iminium Ion Catalysis for electrophile activation. The choice of pathway depends on the nature of the carbonyl substrate.

Enamine Catalysis: Activating Aldehydes and Ketones

When the Michael donor is an aldehyde or a ketone, the reaction proceeds via an enamine intermediate. The secondary amine of the pyrrolidine catalyst condenses with the carbonyl compound to form a transient, nucleophilic enamine. This enamine is significantly more reactive than the corresponding enol or enolate, readily attacking the Michael acceptor. The chiral scaffold of the catalyst masterfully shields one face of the enamine, dictating the stereochemical outcome of the C-C bond formation.[2][3]

The catalytic cycle can be visualized as follows:

Figure 1: Catalytic Cycle of Enamine-Mediated Michael Addition.

An acidic co-catalyst is often crucial for efficient catalysis. It serves two primary roles: accelerating the initial formation of the enamine from the aldehyde/ketone and catalyst, and promoting the hydrolysis of the resulting iminium ion adduct to release the final product and regenerate the catalyst.[4][5]

Iminium Ion Catalysis: Activating α,β-Unsaturated Aldehydes

When the Michael acceptor is an α,β-unsaturated aldehyde, the pyrrolidine catalyst activates it by forming a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, rendering it highly susceptible to nucleophilic attack. The bulky substituents on the catalyst effectively block one enantiotopic face, guiding the incoming nucleophile to the opposite side.

Figure 2: Catalytic Cycle of Iminium Ion-Mediated Michael Addition.

Catalyst Selection and Reaction Optimization

The success of an enantioselective Michael addition hinges on the judicious selection of the catalyst and the optimization of reaction parameters. Diarylprolinol silyl ethers are highly versatile and generally provide excellent results.

| Catalyst Structure | Key Features & Applications | Typical Loading (mol%) |

| (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | The archetypal Hayashi-Jørgensen catalyst. Highly effective for the addition of aldehydes and ketones to nitroalkenes.[1] | 2 - 20 |

| (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl]pyrrolidine | Increased steric bulk and electron-withdrawing groups enhance reactivity and selectivity in certain cases.[6] | 1 - 10 |

| (S)-Proline | A simpler, less expensive catalyst. Effective for some ketone additions to nitroolefins, though often requires higher catalyst loading and may yield lower enantioselectivities compared to diarylprolinol derivatives.[7] | 20 - 30 |

| Polymer-Supported Pyrrolidine Catalysts | Facilitate catalyst recovery and recycling, which is advantageous for large-scale synthesis. Performance can be comparable to homogeneous counterparts.[8][9] | 5 - 10 |

Table 1: Common Chiral Pyrrolidine Catalysts and Their Characteristics.

Core Causality in Experimental Design:

-

Solvent Choice: Non-polar solvents like toluene or methylcyclohexane are generally preferred as they can enhance the organization of the transition state through hydrogen bonding and minimize background reactions.[5] In some systems, however, reactions can be performed successfully in water, offering a greener alternative.[8]

-

Acidic Additives: As mentioned, Brønsted acids like benzoic acid, acetic acid, or p-nitrophenol are often essential.[5][10] They accelerate enamine/iminium ion formation and turnover. The choice and amount of acid can significantly impact reaction rate and selectivity and must be optimized. Stronger acids like trifluoroacetic acid may sometimes be detrimental.[5]

-

Temperature: Reactions are typically run at temperatures ranging from 0 °C to room temperature. Lower temperatures generally lead to higher enantioselectivity, though at the cost of longer reaction times.

-

Stoichiometry: The Michael donor (aldehyde/ketone) is often used in excess (2 to 10 equivalents) to ensure complete consumption of the more valuable Michael acceptor and to drive the reaction forward.[5][7]

Experimental Protocols

The following protocols are designed to be robust and serve as excellent starting points for a variety of substrates.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol is a representative example using a Hayashi-Jørgensen catalyst for the synthesis of a chiral γ-nitro aldehyde, a valuable synthetic intermediate.

Workflow:

Figure 3: Workflow for Aldehyde-Nitroalkene Michael Addition.

Step-by-Step Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the β-nitrostyrene (0.20 mmol, 1.0 equiv.), methylcyclohexane (2.0 mL), and an internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR analysis.

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

Add the (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine catalyst (0.02 mmol, 10 mol%) followed by the benzoic acid co-catalyst (0.02 mmol, 10 mol%).

-

Add 3-phenylpropionaldehyde (0.40 mmol, 2.0 equiv.) dropwise to the stirred solution.

-

Maintain the reaction mixture at 0 °C and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by periodically taking aliquots for ¹H NMR or TLC analysis.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired γ-nitro aldehyde.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the purified product and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroalkene

This protocol details the addition of a cyclic ketone to a nitroalkene, a common transformation yielding products with two contiguous stereocenters.

Step-by-Step Procedure:

-

In a vial, dissolve the trans-β-nitrostyrene (0.5 mmol, 1.0 equiv.) and the (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine catalyst (0.03 mmol, 6 mol%) in toluene (2 mL).

-

Add cyclohexanone (2.5 mmol, 5.0 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for the time indicated by initial optimization studies (typically 24-72 hours).

-

Monitor the reaction by TLC.

-

Once the starting nitroalkene is consumed, concentrate the reaction mixture directly under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the Michael adduct.

-

Determine the diastereomeric ratio (anti/syn) from the ¹H NMR spectrum of the crude reaction mixture and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.[8]

Application in Drug Synthesis: (R)-Rolipram and (R)-Baclofen

The strategic importance of the enantioselective Michael addition is powerfully demonstrated in the synthesis of pharmaceuticals.

-

(R)-Rolipram: This selective phosphodiesterase-4 inhibitor, investigated for its antidepressant and anti-inflammatory properties, can be synthesized enantioselectively using a pyrrolidine-catalyzed conjugate addition as the key stereochemistry-defining step.[9][11] A recent approach utilizes a polystyrene-supported chiral organocatalyst in a continuous flow process, highlighting the scalability and industrial relevance of this methodology.[9][11]

-

(R)-Baclofen: The biologically active enantiomer of Baclofen, a muscle relaxant used to treat spasticity, is accessible via an asymmetric Michael addition of a nitroalkane to an enone.[10][12] A chiral thiourea catalyst, which often incorporates a pyrrolidine moiety or works in a similar principle of hydrogen-bond-directed stereocontrol, can be employed to set the crucial β-aryl stereocenter with high enantioselectivity.[10] The γ-nitro ketone product is then elaborated through reduction and hydrolysis to yield the final drug molecule.[12][13]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficient or incorrect acidic additive.3. Low reactivity of substrates. | 1. Use freshly opened or purified catalyst; handle under inert atmosphere.2. Screen different acidic additives (e.g., benzoic acid, p-nitrophenol) and optimize loading.3. Increase reaction temperature, increase catalyst loading, or use a more activated catalyst (e.g., with electron-withdrawing groups). |

| Low Enantioselectivity (ee) | 1. Reaction temperature is too high.2. Achiral background reaction is competing.3. Incorrect catalyst for the substrate combination. | 1. Lower the reaction temperature (e.g., to 0 °C or -20 °C).2. Decrease catalyst loading to disfavor the background reaction; ensure high purity of reagents.3. Screen different pyrrolidine catalysts with varying steric and electronic properties. |

| Low Diastereoselectivity (dr) | 1. Unfavorable transition state energetics.2. Product epimerization. | 1. Modify the solvent or acidic additive to better organize the transition state.2. Reduce reaction time or temperature; work up the reaction promptly upon completion. For aldehyde products, immediate reduction to the alcohol can prevent epimerization at the α-carbon.[14] |

| Difficult Purification | 1. Excess aldehyde/ketone reagent.2. Formation of side products. | 1. Remove volatile starting materials under high vacuum before chromatography.2. Re-optimize reaction conditions to improve selectivity. Consider a derivatization step (e.g., reduction of aldehyde) to simplify purification. |

Table 2: Troubleshooting Common Issues in Enantioselective Michael Additions.

Conclusion

The enantioselective Michael addition catalyzed by chiral pyrrolidine derivatives is a mature, reliable, and highly versatile tool for asymmetric synthesis. By understanding the fundamental mechanistic principles of enamine and iminium ion activation, researchers can effectively harness these catalysts to construct stereochemically complex molecules. The protocols and optimization guidelines presented here provide a solid foundation for the successful implementation of this reaction in both academic and industrial settings, paving the way for the efficient synthesis of novel therapeutics and other high-value chiral compounds.

References

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Chemistry Steps. Michael Addition Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. Michael Addition. Retrieved from [Link]

-

Wikipedia. Michael addition reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. Retrieved from [Link]

-

MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

-

Scott, T. A., & Clayden, J. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Pericàs, M. A., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(23), 4647–4650. [Link]

-

Nagy, B. S., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 956–961. [Link]

-

Sibi, M. P., & Stanley, L. M. (2009). Enantioselective Michael Addition/Iminium Ion Cyclization Cascades of Tryptamine-Derived Ureas. Organic Letters, 11(14), 3060–3063. [Link]

-

Seebach, D., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes: Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 94(5), 719-743. [Link]

-

ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction.... Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via "on water" organocatalytic addition reactions: a tip on catalyst screening. Retrieved from [Link]

-

Academia.edu. (n.d.). Organocatalysts: A powerful tool for asymmetric Michael addition. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Retrieved from [Link]

-

Nagy, B. S., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. ACS Publications. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Retrieved from [Link]

-

Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

-

Thieme. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Retrieved from [Link]

-

Arkivoc. (n.d.). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

-

Semantic Scholar. (2022, January 20). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. Retrieved from [Link]

-

Gellman, S. H., et al. (n.d.). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Dual Role of Pyrrolidine and Cooperative Pyrrolidine/Pyrrolidinium Effect in Nitrone Formation. Retrieved from [Link]

-

Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ethz.ch [ethz.ch]

- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. brieflands.com [brieflands.com]

- 14. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Proline-Catalyzed Mannich Reactions: A Comprehensive Guide for Synthetic Chemists

The asymmetric Mannich reaction stands as a formidable tool in the arsenal of synthetic organic chemists, enabling the stereoselective construction of carbon-carbon bonds and affording chiral β-amino carbonyl compounds. These structural motifs are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Within the burgeoning field of organocatalysis, the naturally occurring amino acid L-proline has emerged as a remarkably effective and environmentally benign catalyst for this transformation.[2][3] This guide provides an in-depth exploration of the proline-catalyzed Mannich reaction, from its mechanistic underpinnings to detailed, field-proven protocols, designed for researchers, scientists, and professionals in drug development.

The Proline-Catalyzed Mannich Reaction: A Mechanistic Overview

The power of L-proline in catalyzing the Mannich reaction lies in its ability to act as a bifunctional catalyst.[1] It utilizes its secondary amine to form a nucleophilic enamine with a ketone or aldehyde donor, while the carboxylic acid moiety activates the electrophilic imine through hydrogen bonding.[1] This dual activation strategy is central to achieving high levels of stereocontrol.

The generally accepted mechanism proceeds through the following key steps[1][4][5]:

-

Enamine Formation: The catalytic cycle begins with the reaction between the ketone (or aldehyde) donor and the proline catalyst to form a chiral enamine intermediate. This is the cornerstone of enamine catalysis.[4][6]

-

Imine Formation: Concurrently, the aldehyde and amine components of the reaction mixture exist in equilibrium with the corresponding electrophilic imine.[4]

-

Stereoselective C-C Bond Formation: The chiral enamine then undertakes a stereoselective nucleophilic attack on the imine. The stereochemical outcome is dictated by the geometry of the transition state, where the proline catalyst directs the facial selectivity of the attack.[1][5] For L-proline, the attack of the (E)-enamine typically occurs on the si-face of the imine, leading to the syn-diastereomer.[3][5] This is governed by minimizing steric interactions between the substituents on the enamine and the imine in the transition state.[5]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed to release the chiral β-amino carbonyl product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

// Nodes Proline [label="L-Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="Ketone\n(Donor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Chiral Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState [label="Stereodetermining\nTransition State", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IminiumIon [label="Iminium Ion\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="β-Amino Carbonyl\nProduct", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O_in [label="H₂O", shape=plaintext]; H2O_out [label="-H₂O", shape=plaintext];

// Edges Proline -> Enamine; Ketone -> Enamine; Enamine -> TransitionState [label="Nucleophilic\nAttack"]; Aldehyde -> Imine; Amine -> Imine; Imine -> TransitionState; TransitionState -> IminiumIon [label="C-C Bond\nFormation"]; IminiumIon -> Product [label="Hydrolysis"]; Product -> Proline [style=dashed, label="Catalyst\nRegeneration"]; H2O_out [pos="2.2,2.2!"]; H2O_in [pos="6.5,0.8!"]; } Caption: The catalytic cycle of the L-proline-catalyzed Mannich reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical three-component proline-catalyzed Mannich reaction. The causality behind each step is explained to provide a deeper understanding of the experimental design.

General Three-Component Mannich Reaction Protocol

This protocol is adapted from established methods and is suitable for a wide range of aldehydes, amines, and ketones.[4]

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Amine (e.g., p-anisidine) (1.0 mmol, 1.0 equiv)

-

Ketone (e.g., acetone) (5.0 mmol, 5.0 equiv, can also be used as solvent)

-

L-proline (0.2 mmol, 20 mol%)

-

Anhydrous solvent (e.g., DMSO, DMF, CH3CN, or neat ketone) (2.0 mL)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for workup)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Instrumentation:

-

Round-bottom flask or vial with a magnetic stir bar

-

Magnetic stir plate

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask or vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).

-

Rationale: The initial step involves the in situ formation of the imine from the aldehyde and amine.[1] Performing this in the absence of the ketone and catalyst initially can favor imine formation.

-

-

Solvent and Ketone Addition: Add the anhydrous solvent (2.0 mL) and the ketone (5.0 mmol). If the ketone is a liquid and unreactive with itself under the reaction conditions (e.g., acetone), it can be used in excess as the solvent.

-

Rationale: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMSO or DMF are often used due to the poor solubility of proline in many common organic solvents.[7] Using the ketone as the solvent ensures a high concentration of the nucleophilic partner.

-

-

Catalyst Addition: Add L-proline (0.2 mmol, 20 mol%) to the mixture.

-

Rationale: Catalyst loading is a critical parameter. While loadings can range from 10-30 mol%, 20 mol% is a common starting point. Higher loadings can sometimes increase the reaction rate but may also lead to side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (or the desired temperature, e.g., 0 °C or 50 °C) for 24-48 hours.[1][2] Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product.

-

Rationale: Reaction times can vary widely depending on the reactivity of the substrates. TLC is a simple and effective way to determine the point of reaction completion and to check for the formation of byproducts.

-

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).[1]

-

Rationale: The NaHCO₃ wash is crucial to remove the acidic proline catalyst and any other acidic impurities. The brine wash helps to remove any remaining water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Thoroughly drying the organic layer is essential to prevent contamination of the final product with water.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Mannich adduct.

-

Rationale: Column chromatography is typically required to separate the desired product from unreacted starting materials and any byproducts formed during the reaction.

-

// Nodes A [label="1. Reagent Addition\n(Aldehyde, Amine,\nKetone, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Catalyst Addition\n(L-Proline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Reaction\n(Stirring, Temp. Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Monitoring\n(TLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Aqueous Workup\n(Extraction, Washes)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Drying & Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Pure Mannich Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> C [label="Incomplete"]; D -> E [label="Complete"]; E -> F; F -> G; G -> H; } Caption: A typical experimental workflow for the proline-catalyzed Mannich reaction.

Key Parameters and Optimization

The success of a proline-catalyzed Mannich reaction often hinges on the careful optimization of several key parameters. The following table summarizes the influence of these variables on reaction outcomes.

| Parameter | General Guideline & Rationale | Potential Issues & Troubleshooting |

| Catalyst Loading | 10-30 mol% is typical. Higher loading can increase the rate but also cost. | Low Yield/Rate: Increase catalyst loading. Side Reactions: Decrease catalyst loading. |

| Solvent | Polar aprotic solvents (DMSO, DMF, CH₃CN) are common. Neat ketone can also be effective. | Poor Solubility: Switch to a more polar solvent like DMSO. Side Reactions: Solvent can influence stereoselectivity; screen different solvents. |

| Temperature | Reactions are often run at room temperature. Lowering the temperature (e.g., 0 °C) can improve stereoselectivity.[6] | Low Stereoselectivity: Decrease the reaction temperature. Slow Reaction: Increase the temperature, but this may negatively impact stereoselectivity. |

| Substrate Scope | A wide range of ketones and aldehydes can be used. Aromatic aldehydes often give high enantioselectivities.[8] | Aldehyde Self-Condensation: Use a larger excess of the ketone nucleophile.[6] Poor Reactivity: Consider using more reactive imines (e.g., N-Boc protected).[6] |

| Water Content | Anhydrous conditions are generally preferred. | Low Yield: Ensure all reagents and solvents are properly dried. Water can hydrolyze the imine and enamine intermediates. |

Safety and Handling Precautions

While proline itself has low toxicity, many of the reagents and solvents used in Mannich reactions can be hazardous.[2]

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[2]

-

Reagent Hazards: Some reagents, such as certain anilines and aldehydes, can be toxic or irritants.[2] Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

Solvent Hazards: Organic solvents are often flammable and may be harmful if inhaled or absorbed through the skin.[2] Avoid contact with ignition sources.

Conclusion

The proline-catalyzed Mannich reaction is a powerful and versatile method for the asymmetric synthesis of β-amino carbonyl compounds. Its operational simplicity, use of an inexpensive and environmentally friendly catalyst, and high stereoselectivity make it an attractive strategy for both academic research and industrial applications. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can effectively harness this reaction to access valuable chiral building blocks for the development of new medicines and materials.

References

-